Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(2-aminooxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c16-20-11-8-13-6-9-17(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12,16H2 |
InChI Key |
NXLGSCGJSQYBAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCON)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 2-(aminooxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, purification through recrystallization or chromatography, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate has been investigated for its role as a precursor in the synthesis of biologically active compounds. Its aminooxy group allows for selective reactions with carbonyl-containing substrates, which can lead to the formation of oximes and other derivatives useful in drug design .
Case Study: Antibacterial Activity
Research has shown that derivatives of piperidine compounds exhibit antibacterial properties. For instance, modifications to the piperidine structure can enhance activity against various bacterial strains. A study demonstrated that compounds with aminooxy functionalities could be used to create novel antibacterial agents through targeted structural modifications .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis due to its functional groups that enable further chemical transformations. It can be utilized in the synthesis of more complex organic molecules, including those with potential therapeutic applications.
Reactivity and Mechanism
The aminooxy group allows for nucleophilic attacks on electrophilic centers, facilitating reactions such as oxime formation from aldehydes and ketones. This reactivity is crucial for developing new synthetic pathways in organic chemistry .
Analytical Chemistry
Gas Chromatography-Mass Spectrometry (GC-MS)
this compound has been employed in analytical methods, particularly in GC-MS for the derivatization of carbonyl compounds. The aminooxy functionality enables the selective formation of oximes, which can be analyzed for metabolic profiling in biological samples .
Case Study: Metabolite Analysis
In a study focused on metabolomics, this compound was used to derivatize aldehyde and ketone metabolites, allowing for improved quantification and identification through GC-MS techniques. This application underscores its importance in biochemical analysis and metabolic studies .
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Precursor for synthesizing biologically active compounds; potential antibacterial activity |
| Organic Synthesis | Building block for complex organic molecules; facilitates nucleophilic reactions |
| Analytical Chemistry | Used in GC-MS for derivatization of carbonyl compounds; enhances detection sensitivity |
Mechanism of Action
The mechanism of action of Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in biochemical pathways, affecting cellular processes and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
*Calculated from formula C₁₅H₂₀N₂O₃.
Substituent Effects on Reactivity and Function
- Aminooxy Group (Target Compound): The -ONH₂ group enables nucleophilic reactions, such as oxime bond formation with carbonyls, making it valuable in bioconjugation or prodrug design. This group is absent in analogs like compound 82 (), which instead features a methoxyindole moiety linked to MAGL inhibition .
- Boc-Protected Aminoethyl (): The tert-butoxycarbonyl (Boc) group enhances solubility and stability during synthesis, contrasting with the unprotected aminooxy group in the target compound. This difference impacts synthetic strategies and intermediate handling .
Biological Activity
Benzyl 4-(2-(aminooxy)ethyl)piperidine-1-carboxylate is a synthetic compound belonging to the piperidine class, characterized by its unique structure that includes a benzyl group, an aminooxyethyl substituent, and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets such as enzymes and receptors.
Structural Overview
The structural formula of this compound can be represented as follows:
This structure is essential for understanding its biological activity and potential therapeutic applications.
This compound is believed to modulate enzyme activity through binding to active sites, thereby influencing biochemical pathways and physiological responses. The aminooxy group is particularly noteworthy as it can form covalent bonds with specific enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in treating conditions associated with enzyme dysregulation.
Biological Activity
Research indicates that this compound interacts with various biological targets, impacting enzyme function and potentially altering cellular processes. Below are some key findings related to its biological activity:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes involved in neurotransmitter metabolism, such as acetylcholinesterase (AChE), which is critical in the context of neurodegenerative diseases like Alzheimer's disease .
- GABA Transporters : It has been evaluated for its activity against GABA transporters (mGAT1–4), which are significant in the treatment of neuropathic pain. Compounds structurally similar to this compound have demonstrated promising antinociceptive properties in rodent models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other piperidine derivatives is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl 4-(methylamino)piperidine-1-carboxylate | Contains a methylamino group | Potential antitumor activity |
| Benzyl 4-(tert-butoxycarbonyl-amino)ethyl-piperidine-1-carboxylate | Features a tert-butoxycarbonyl protecting group | Enhanced stability during reactions |
| Benzyl 4-(2,4-dichlorophenethylamino)piperidine-1-carboxylate | Contains dichlorophenethyl substituent | Significant inhibitory effects on tumor growth |
The aminooxy group in this compound may confer distinctive reactivity patterns compared to these similar compounds, enhancing its biological interactions.
Neuropathic Pain Models
In studies focusing on neuropathic pain, compounds similar to this compound were evaluated for their ability to inhibit GABA uptake. For instance, specific derivatives exhibited significant antinociceptive effects in rodent models, indicating their potential as therapeutic agents for neuropathic pain .
Alzheimer’s Disease Research
The inhibition of AChE by related piperidine derivatives has been linked to improved cholinergic transmission and memory function in Alzheimer’s patients. This suggests that this compound may also play a role in enhancing cognitive functions through similar mechanisms .
Q & A
Q. Key Conditions :
- Temperature: 0–25°C for sensitive intermediates.
- Solvents: DCM, THF, or acetonitrile for solubility and stability.
- Catalysts: TEA or DMAP for carboxylation efficiency .
Basic: What safety precautions are recommended given limited toxicological data?
Methodological Answer:
Due to insufficient toxicological studies (e.g., acute toxicity, mutagenicity), adopt stringent protocols:
PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
Ventilation : Use fume hoods for synthesis steps to avoid inhalation risks .
First Aid :
- Eye Exposure : Flush with water for 15 minutes; consult ophthalmologist .
- Skin Contact : Wash with soap/water; remove contaminated clothing .
Waste Disposal : Classify as hazardous waste; engage licensed disposal services .
Advanced: How can researchers optimize yield and purity during multi-step synthesis?
Methodological Answer:
Optimization strategies include:
Flow Chemistry : Continuous flow reactors reduce side reactions and improve reproducibility (e.g., 89% yield reported in automated systems) .
In Situ Monitoring : Use FTIR or HPLC to track reaction progress and adjust stoichiometry .
Purification :
- Chromatography : Reverse-phase HPLC with C18 columns for polar intermediates.
- Crystallization : Ethanol/water mixtures for high-purity crystals .
Q. Key Findings :
- Optimal Storage : -20°C in anhydrous DMSO or ethanol; <5% degradation over 6 months .
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
NMR : ¹H (aromatic protons: δ 7.3–7.4 ppm; piperidine CH₂: δ 3.8–4.2 ppm) and ¹³C (carbonyl C=O: ~170 ppm) .
Mass Spectrometry : ESI-HRMS for exact mass (e.g., [M+H]⁺ = 335.18 g/mol) .
Elemental Analysis : Validate C, H, N, O percentages (±0.3% theoretical) .
Advanced: How to reconcile contradictory hazard data in safety assessments?
Methodological Answer:
Tiered Testing : Conduct in vitro assays (e.g., Ames test, zebrafish embryotoxicity) to fill data gaps .
Precautionary Principle : Assume high toxicity for risk assessments until proven otherwise .
Literature Cross-Check : Compare SDS entries for structural analogs (e.g., benzyl piperidines with similar substituents ).
Advanced: What industrial-scale adaptations are feasible for synthesis?
Methodological Answer:
Continuous Manufacturing : Pilot-scale flow reactors reduce batch variability and scale-up costs .
Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .
Quality Control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .
Basic: What are the compound’s potential applications in medicinal chemistry?
Methodological Answer:
Drug Discovery : Serve as a scaffold for kinase inhibitors or antimicrobial agents due to piperidine’s conformational flexibility .
Prodrug Design : Aminooxy groups enable pH-sensitive targeting or conjugation to antibodies .
Neuropharmacology : Explore modulation of ion channels or neurotransmitter receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
